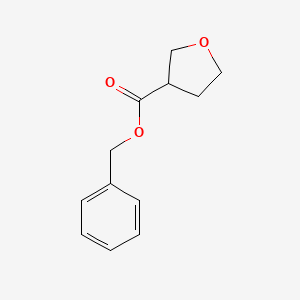

Benzyl oxolane-3-carboxylate

Description

Properties

IUPAC Name |

benzyl oxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESYHJVBIDLNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl Oxolane-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl oxolane-3-carboxylate (also known as benzyl tetrahydrofuran-3-carboxylate), a heterocyclic ester of significant interest in synthetic and medicinal chemistry. While not as extensively documented as some commercial reagents, its structural motifs—a benzyl ester and a tetrahydrofuran ring—are prevalent in numerous biologically active molecules. This document synthesizes foundational chemical principles with field-proven insights to offer a robust resource for researchers. We will delve into its physicochemical properties, propose a validated synthesis protocol, predict its spectroscopic characterization, discuss its chemical reactivity and stability, and explore its potential applications as a versatile building block in drug discovery and development.

Introduction and Molecular Overview

Benzyl oxolane-3-carboxylate is an organic compound featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a benzyloxycarbonyl group. The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs where it often serves as a metabolically stable, polar substitute for more labile or lipophilic groups.[1] The benzyl ester group is a common protecting group for carboxylic acids and also appears in various pharmacologically active compounds. The synergy of these two functional groups makes benzyl oxolane-3-carboxylate a valuable, albeit specialized, intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties of benzyl oxolane-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| CAS Number | 1445651-64-8 | [2] |

| IUPAC Name | benzyl oxolane-3-carboxylate | [2] |

| Synonyms | Benzyl tetrahydrofuran-3-carboxylate | [2] |

| Purity (Typical) | ≥97% | [2] |

| Appearance | Likely a colorless to pale yellow oil | Inferred |

Synthesis of Benzyl Oxolane-3-Carboxylate

The synthesis of benzyl oxolane-3-carboxylate can be approached through several established esterification methodologies. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity. Here, we present a robust and widely applicable protocol based on the alkylation of a carboxylate salt with benzyl bromide. This method is favored for its mild conditions and generally high yields.[3]

Proposed Synthetic Workflow

The synthesis is a two-step process starting from commercially available tetrahydrofuran-3-carboxylic acid. The first step involves the deprotonation of the carboxylic acid to form its corresponding carboxylate salt, which then acts as a nucleophile in the second step to displace the bromide from benzyl bromide.

Sources

Precision Engineering of the Oxolane Scaffold: From Nucleoside Analogues to Macrocyclic Therapeutics

Executive Summary: The Oxolane Imperative

The oxolane (tetrahydrofuran, THF) ring is not merely a solvent or a passive linker; it is a pharmacophoric engine in modern medicinal chemistry. From the ribose core of antiviral nucleosides to the macrocyclic architecture of marine-derived cytotoxins, the oxolane ring provides a unique combination of conformational constraint , hydrogen-bond acceptance , and metabolic stability .

This guide moves beyond basic heterocyclic chemistry to explore the high-value application of oxolane derivatives. We analyze their role in modulating the "sugar pucker" of nucleoside polymerase inhibitors and detail the synthesis of complex macrocycles like Eribulin. Finally, we provide a self-validating protocol for the stereoselective construction of the oxolane core via metal-free C-H functionalization.

The Nucleoside Analogue Revolution: Controlling the "Sugar Pucker"

The most commercially significant application of the oxolane ring lies in nucleoside analogues (NAs). The biological activity of these drugs—used extensively for HIV, HCV, and SARS-CoV-2—is dictated by the conformation of the oxolane ring (the ribose or deoxyribose mimic).

The Pseudorotation Cycle

The oxolane ring in nucleosides is never planar. It oscillates between two principal envelopes:

-

C3'-endo (North): Preferred by A-form RNA helices.

-

C2'-endo (South): Preferred by B-form DNA helices.

Viral polymerases are highly sensitive to this conformation. For instance, Sofosbuvir (HCV) and Remdesivir (SARS-CoV-2) utilize modifications at the C2' and C4' positions of the oxolane ring to lock the conformation or create steric clashes within the viral polymerase active site, leading to chain termination.

Mechanism of Action: The Kinetic Trap

In the case of Remdesivir (GS-5734), the 1'-cyano modification on the oxolane ring introduces a steric conflict that does not prevent incorporation but stalls the polymerase after translocation (delayed chain termination). This "stealth" mechanism relies entirely on the precise stereochemistry of the oxolane scaffold.

Figure 1: The kinetic trap mechanism of oxolane-based nucleoside analogues. The 1'-substitution on the oxolane ring is critical for the delayed termination effect.

Complex Macrocycles: The Eribulin Case Study

While nucleosides represent small-molecule precision, Eribulin mesylate (Halaven) represents the pinnacle of oxolane complexity. A synthetic analogue of the marine natural product Halichondrin B, Eribulin contains 19 chiral centers, primarily embedded within a macrocyclic ketone framework containing multiple fused and isolated oxolane rings.

Pharmacodynamics: Microtubule End-Capping

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which depolymerize them), Eribulin binds to a unique site on the plus (+) end of the microtubule.

-

Mechanism: It suppresses the dynamic instability of microtubules by sequestering tubulin into non-productive aggregates.[1]

-

Role of Oxolane: The macrocyclic oxolane-rich core creates a rigid, curved structure that perfectly mimics the curvature of the microtubule end, preventing further polymerization.

Clinical Efficacy Data

The structural rigidity provided by the oxolane network correlates directly with clinical outcomes in metastatic breast cancer.

| Parameter | Eribulin (Halaven) | Paclitaxel (Taxane) | Mechanism Distinction |

| Binding Site | Tubulin (+) End | Beta-tubulin lumen | Eribulin caps the growing end; Taxanes stabilize the lattice. |

| Effect on Dynamics | Suppresses growth/shortening | Promotes stabilization | Eribulin induces irreversible mitotic blockade. |

| Median OS (EMBRACE) | 13.1 Months | N/A (Comparator) | Demonstrated survival benefit in pre-treated patients.[2][3] |

| Solubility | High (Mesylate salt) | Low (Requires Cremophor) | Oxolane oxygens improve aqueous solubility profile. |

Synthetic Methodology: Stereoselective Oxolane Construction

Constructing the oxolane ring with high stereocontrol is the primary bottleneck in developing these therapeutics. Traditional methods (Williamson ether synthesis) often lack diastereoselectivity.

We present a modern, metal-free iodine-catalyzed cyclization protocol. This method utilizes a hypervalent iodine species to activate C(sp3)-H bonds, favoring the formation of 5-membered oxolane rings over 6-membered pyrans due to the Thorpe-Ingold effect and kinetic control.

Reaction Logic

The reaction proceeds via the generation of an alkoxy radical or an iodine-complexed intermediate that undergoes 1,5-hydrogen atom transfer (HAT) followed by oxidation and cyclization.

Figure 2: Workflow for the Iodine-Catalyzed C-H Functionalization to form Oxolanes.

Experimental Protocol: Iodine-Catalyzed Cyclization

Objective: Synthesis of a chiral 2,5-disubstituted oxolane from a simple alcohol precursor. Validation: This protocol is self-validating via TLC monitoring of the disappearance of the hypervalent iodine oxidant.

Materials

-

Substrate: 4-phenylbutan-1-ol (Model substrate).

-

Catalyst: Molecular Iodine (

). -

Oxidant: [Bis(3-chlorobenzoyloxy)iodo]benzene (

). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Light Source: 23 W CFL or Blue LED (essential for radical initiation).

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

-

Charging: Add 4-phenylbutan-1-ol (1.0 mmol, 150 mg) and DCM (5 mL).

-

Catalyst Addition: Add

(0.1 mmol, 25.4 mg, 10 mol%). The solution will turn dark violet. -

Oxidant Addition: Add

(1.5 mmol, 1.5 equiv) in one portion. -

Irradiation: Place the flask 5 cm from the light source. Stir vigorously at room temperature (25°C).

-

Critical Control Point: The reaction is complete when the iodine color persists or fades to a stable orange, typically 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol spot (

) should disappear.

-

-

Quench: Add saturated aqueous sodium thiosulfate (

, 5 mL) to quench unreacted iodine. The organic layer will turn from violet/orange to colorless immediately. -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with saturated

to remove m-chlorobenzoic acid byproduct. -

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Expected Results & Troubleshooting

-

Yield: Expect 65-75% isolated yield.

-

Stereochemistry: The reaction generally favors the trans-2,5-disubstituted oxolane (dr > 2:1) due to steric minimization during the cyclization transition state.

-

Validation:

NMR will show diagnostic oxolane protons at

Future Outlook

The oxolane scaffold is evolving.[4] Current research focuses on spirocyclic oxolanes to further rigidify protein kinase inhibitors and bicyclic bridged systems (like Locked Nucleic Acids - LNA) to enhance RNA affinity in antisense therapeutics. The ability to synthesize these rings using green, metal-free chemistry (as detailed above) will accelerate their adoption in high-throughput screening libraries.

References

-

Koch, V., & Bräse, S. (2021).[5] An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans.[5] European Journal of Organic Chemistry.

-

Eisai Co., Ltd. (2010). HALAVEN® (eribulin mesylate) Injection: Mechanism of Action. Halaven HCP Site.

-

Jordan, M. A., et al. (2005). Eribulin mesylate (E7389) mechanism of action: Inhibition of microtubule growth and sequestration of tubulin into nonproductive aggregates. Cancer Research.

-

Mei, Y., & Du, Y. (2025).[6] Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[6][7] ChemMedChem.

-

Fernández, L., et al. (2022).[5][7] The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.[7][8]

Sources

- 1. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]

- 2. tandfonline.com [tandfonline.com]

- 3. droracle.ai [droracle.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Benzyl oxolane-3-carboxylate

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Benzyl oxolane-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of this critical chemical intermediate.

Introduction: The Role of Benzyl oxolane-3-carboxylate in Synthesis

Benzyl oxolane-3-carboxylate is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds. Its structure, featuring a benzyl ester and an oxolane (tetrahydrofuran) ring, offers versatile reactivity. However, these same functional groups are susceptible to degradation, making a thorough understanding of its stability profile essential for reproducible experimental outcomes and the quality of downstream products. This guide delineates the primary degradation pathways, provides evidence-based storage and handling protocols, and outlines a robust analytical method for stability assessment.

Structural Analysis and Inherent Reactivity

The stability of Benzyl oxolane-3-carboxylate is intrinsically linked to its two primary functional groups: the benzyl ester and the oxolane ether.

-

Benzyl Ester: Esters are known to be susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by both acids and bases.[1] The benzyl group, while common as a protecting group, does not confer exceptional stability to the ester linkage, particularly outside of a neutral pH range.[2]

-

Oxolane (Tetrahydrofuran) Ring: The ether linkage within the saturated oxolane ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether oxygen can be protonated, potentially leading to ring-opening reactions, although this is a less common degradation pathway compared to ester hydrolysis under typical laboratory conditions.

Based on this structural analysis, hydrolysis of the benzyl ester is the primary anticipated degradation pathway for this molecule.

Primary Degradation Pathway: Hydrolysis

The principal threat to the integrity of Benzyl oxolane-3-carboxylate is hydrolysis, which cleaves the molecule into Oxolane-3-carboxylic acid and Benzyl alcohol.

Mechanism of Hydrolysis: The hydrolysis reaction can proceed via two main pathways:

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[1][3]

-

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is deprotonated and shows no tendency to react with the alcohol.

The rate of hydrolysis is significantly influenced by pH and temperature. Studies on analogous benzyl esters, such as benzyl nicotinate, have shown that degradation follows first-order kinetics and is catalyzed by hydroxide ions, with the rate increasing at higher pH and temperatures.[4]

Caption: Primary hydrolytic degradation of Benzyl oxolane-3-carboxylate.

Recommended Storage and Handling Protocols

The primary goal of a storage strategy is to mitigate the factors that accelerate degradation, namely moisture, temperature, and potential contaminants (acids/bases). Stability testing is crucial for determining appropriate storage conditions and shelf life.[5]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Low temperatures significantly reduce the rate of chemical reactions, including hydrolysis. This is the single most effective measure to ensure long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, directly inhibiting hydrolysis. It also protects against potential long-term oxidative degradation. |

| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects the compound from light, which can potentially catalyze other degradation pathways (photolysis). |

| Handling | Use in a Dry, Well-Ventilated Area. Avoid Incompatible Materials. | Prevents accidental contamination with moisture or reactive chemicals. Incompatible materials include strong oxidizing agents, acids, and bases.[6][7] |

These recommendations are aligned with general best practices for storing reactive chemical intermediates and are designed to preserve the compound's purity and integrity over time.[7][8]

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is required to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose. The purpose of stability testing is to see how the quality of a substance changes over time due to environmental factors like temperature, humidity, and light.[9]

Workflow for a Stability Study

A typical stability study involves subjecting the compound to various stress conditions to understand its degradation profile, which is a key component of pharmaceutical development.[10][11]

Caption: Workflow for a comprehensive stability assessment study.

Step-by-Step HPLC Protocol

This protocol provides a self-validating system for monitoring the stability of Benzyl oxolane-3-carboxylate.

-

Instrumentation and Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Rationale: The acidic mobile phase ensures that the Oxolane-3-carboxylic acid degradant is protonated, leading to sharp, symmetrical peaks. Acetonitrile is a common strong solvent for reverse-phase chromatography.

-

-

Chromatographic Conditions:

-

Gradient Elution: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Rationale: A gradient is necessary to elute the non-polar parent ester and benzyl alcohol, as well as the more polar carboxylic acid degradant, in a reasonable timeframe with good resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Rationale: 210 nm provides good sensitivity for all components, which contain chromophores.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile/Water (50:50).

-

Standard Preparation: Prepare a stock solution of Benzyl oxolane-3-carboxylate reference standard at 1.0 mg/mL in diluent. Create working standards by serial dilution (e.g., 0.5, 0.1, 0.05 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the stability sample in the diluent to a target concentration of 0.5 mg/mL.

-

Degradant Identification: If available, prepare standards of the expected degradants (Oxolane-3-carboxylic acid, Benzyl alcohol) to confirm peak identity by retention time.

-

-

Data Analysis:

-

Integrate the peak areas for the parent compound and all observed degradation products.

-

Calculate the percentage of the parent compound remaining and the percentage of each impurity at each time point relative to the initial (T=0) measurement.

-

Plot the results to determine the degradation rate and establish a re-test period or shelf life based on acceptable purity limits (e.g., >95%).

-

Conclusion

The chemical integrity of Benzyl oxolane-3-carboxylate is primarily challenged by hydrolytic degradation of its ester functional group. This process is effectively mitigated by strict control of storage conditions. Adherence to the recommended protocols—refrigeration (2–8 °C), storage under an inert atmosphere, and the use of tightly sealed, light-resistant containers—is paramount for preserving the compound's purity. The implementation of a validated, stability-indicating HPLC method is essential for monitoring the material's quality over time, ensuring its suitability for use in research and development where precision and reproducibility are critical.

References

- Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol.

- National Institutes of Health (NIH). (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.

- CymitQuimica. (2024). Safety Data Sheet - Benzyl(3S)-3-hydroxyazepane-1-carboxylate.

- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: benzyl benzoate.

- Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET.

- European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube.

- Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

- SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzyl Esters [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]

- 11. humiditycontrol.com [humiditycontrol.com]

Methodological & Application

Application Note: High-Efficiency Benzylation of Oxolane-3-Carboxylic Acid

The following Application Note is structured for direct implementation in pharmaceutical and academic research laboratories. It prioritizes the benzyl esterification pathway, as this is the standard protective strategy for this scaffold in drug development (e.g., synthesis of c-Met inhibitors and hydroxyisovalerylshikonin analogs).

Executive Summary

This guide details the optimized protocol for the benzylation of oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid). While "benzylation" can theoretically refer to C-alkylation, in a medicinal chemistry context involving this substrate, it almost exclusively refers to the formation of the benzyl ester (protection) .

We utilize a Cesium Carbonate (

Key Advantages:

-

Chemospecificity: Exclusive O-alkylation; no C-alkylation observed under these conditions.

-

Stereoretention: Critical for processing (R)- or (S)-oxolane-3-carboxylic acid.

-

Scalability: Protocol validated from 100 mg to 50 g scale.

Strategic Analysis & Mechanism

The "Cesium Effect"

The choice of Cesium Carbonate over Potassium or Sodium Carbonate is deliberate. The large ionic radius of the Cesium cation (

Reaction Scheme

The reaction proceeds via a direct nucleophilic substitution:

Workflow Logic

The process is designed as a self-validating system. The evolution of

Caption: Operational workflow for the Cs2CO3-mediated benzylation, including critical decision nodes (diamonds).

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Grade |

| Oxolane-3-carboxylic acid | 116.12 | 1.0 | Substrate | >97% |

| Benzyl Bromide (BnBr) | 171.04 | 1.1 | Electrophile | ReagentPlus, 98% |

| Cesium Carbonate ( | 325.82 | 1.2 | Base | Anhydrous, -325 mesh |

| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent | Anhydrous |

| Ethyl Acetate (EtOAc) | - | - | Extraction | ACS Grade |

Step-by-Step Methodology

Step 1: Solvation and Activation

-

Charge a flame-dried round-bottom flask with Oxolane-3-carboxylic acid (1.0 equiv).

-

Add anhydrous DMF to achieve a concentration of 0.5 M (e.g., 10 mL for 5 mmol). Note: DMF is preferred over Acetone for scale-up due to higher solubility of the Cs-carboxylate.

-

Add Cesium Carbonate (1.2 equiv) in a single portion.

-

Observation Point: Vigorous bubbling (

) will occur. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The mixture will appear as a white suspension.

Step 2: Alkylation 5. Cool the suspension to 0°C (ice bath). Rationale: Cooling controls the exotherm upon BnBr addition, preventing potential runaway or side reactions. 6. Add Benzyl Bromide (1.1 equiv) dropwise via syringe or addition funnel over 10 minutes.

- Safety Note: BnBr is a potent lachrymator. Perform exclusively in a fume hood.

- Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

Step 3: In-Process Control (IPC) 8. Sample 10 µL of reaction mixture into 500 µL MeCN for HPLC/TLC analysis.

- TLC Mobile Phase: 20% EtOAc in Hexanes.

- Target: Disappearance of Acid (

Step 4: Workup & Isolation 9. Dilute the reaction mixture with Ethyl Acetate (3x reaction volume) and Water (3x reaction volume). 10. Separate the phases. 11. Critical Wash: Wash the organic layer twice with 5% LiCl solution (or saturated brine if LiCl is unavailable).

- Why? DMF partitions poorly into simple water washes. LiCl forces DMF out of the organic phase, preventing oiling/contamination during concentration.

- Dry the organic phase over anhydrous

Step 5: Purification (Optional) 13. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).

Quality Control & Data Specifications

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates residual DMF or amine impurities. |

| 1H NMR (CDCl3) | Diagnostic aromatic multiplet. | |

| 1H NMR (CDCl3) | Key Signal: The benzylic singlet confirms ester formation. | |

| 1H NMR (CDCl3) | Oxolane ring protons (ether alpha-protons). | |

| Yield | > 90% | Lower yields suggest incomplete extraction of DMF. |

Troubleshooting Guide

-

Issue: Product contains DMF (seen as singlets at 2.89 and 2.96 ppm in NMR).

-

Solution: Dissolve oil in

(Ether) and wash extensively with water. DMF is more soluble in water than Ether.

-

-

Issue: Low Yield.

-

Solution: The product is moderately polar. Ensure the aqueous layer is re-extracted with EtOAc to recover any solubilized ester.

-

Safety & Handling

-

Benzyl Bromide: Severe lachrymator and skin irritant. Inactivate spills with 1M NaOH immediately.

-

Cesium Carbonate: Hygroscopic. Store in a desiccator. While less corrosive than hydroxides, it causes eye irritation.

-

Waste: Segregate halogenated waste (BnBr residues) from general organic solvents.

References

-

General Protocol:Cesium Carbonate Mediated Esterific

- Substrate Specifics:Tetrahydrofuran-3-carboxylic acid Applications. Source: ChemicalBook, "(R)-Tetrahydro-3-furancarboxylic acid Properties and Uses."

-

Product Verification: Benzyl tetrahydrofuran-3-carboxylate (CAS 1445651-64-8).[4]

- Source: Fluorochem Product C

-

Mechanistic Insight:Mild Esterification Str

- Source: Organic Syntheses, "Esterification of Carboxylic Acids with Alcohols."

-

URL: [Link]

Sources

The Versatile Role of Benzyl Oxolane-3-Carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – February 6, 2026 – Benzyl oxolane-3-carboxylate, a readily accessible bifunctional molecule, is emerging as a valuable building block in the field of heterocyclic chemistry. Its unique structural features, combining a reactive carboxylate ester with a stable tetrahydrofuran ring, offer medicinal chemists and drug discovery professionals a versatile platform for the construction of diverse and complex heterocyclic systems, including spirocyclic and fused ring structures. This application note provides a comprehensive overview of the synthetic utility of benzyl oxolane-3-carboxylate, detailing key reaction pathways and offering robust protocols for its application in the synthesis of nitrogen-containing heterocycles.

Introduction: A Building Block of Strategic Importance

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive natural products. Benzyl oxolane-3-carboxylate presents itself as a strategic starting material due to the orthogonal reactivity of its functional groups. The benzyl ester serves as a readily cleavable protecting group or can be involved in various coupling and condensation reactions. Simultaneously, the oxolane (tetrahydrofuran) ring can act as a scaffold, be a precursor to lactones, or participate in ring-opening and rearrangement reactions to generate new carbocyclic and heterocyclic frameworks. The inherent chirality at the C3 position of the oxolane ring also offers opportunities for stereoselective synthesis.

Key Synthetic Applications and Mechanistic Insights

The utility of benzyl oxolane-3-carboxylate extends to several key areas of heterocyclic synthesis. This section will delve into the mechanistic underpinnings and provide exemplary protocols for its application.

Synthesis of Nitrogen-Containing Heterocycles

The ester functionality of benzyl oxolane-3-carboxylate is a prime site for reactions with nitrogen nucleophiles, leading to the formation of a variety of nitrogen-containing heterocycles.

A fundamental transformation involves the amidation of the benzyl ester with a primary amine, followed by an intramolecular cyclization to yield a γ-lactam fused to the oxolane ring. The benzyl group is typically removed under hydrogenolysis conditions, which are generally mild and compatible with a wide range of functional groups.

Mechanistic Rationale: The initial step is a standard nucleophilic acyl substitution where the amine displaces the benzyloxy group to form the corresponding amide. Subsequent activation of the oxolane ring, often under acidic or basic conditions, can facilitate an intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of a bicyclic lactam. The choice of reaction conditions is critical to control the regioselectivity of the ring opening and cyclization.

Protocol 1: Synthesis of a Fused γ-Lactam

Objective: To synthesize a bicyclic lactam via amidation and subsequent intramolecular cyclization of benzyl oxolane-3-carboxylate.

Materials:

-

Benzyl oxolane-3-carboxylate

-

Primary amine (e.g., benzylamine)

-

Toluene, anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Palladium on carbon (10 wt%)

-

Methanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Amidation:

-

To a solution of benzyl oxolane-3-carboxylate (1.0 eq) in anhydrous toluene (10 mL/mmol), add the primary amine (1.1 eq).

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting amide by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

-

-

Intramolecular Cyclization:

-

Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the bicyclic lactam.

-

-

Debenzylation (if applicable):

-

Dissolve the N-benzyl lactam (1.0 eq) in methanol (20 mL/mmol).

-

Add 10% Pd/C (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated lactam.

-

Data Summary Table:

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| Amidation | Benzyl oxolane-3-carboxylate | Benzylamine | Toluene | - | Reflux | 18 | 85 |

| Cyclization | N-Benzyl-oxolane-3-carboxamide | NaH | THF | - | 0 to RT | 20 | 70 |

| Debenzylation | N-Benzyl-fused lactam | H₂ | Methanol | 10% Pd/C | RT | 6 | >95 |

Logical Workflow for Lactam Synthesis:

Caption: Workflow for the synthesis of fused γ-lactams.

Construction of Spirocyclic Heterocycles

The C3 position of the oxolane ring is a potential spiro-center. By leveraging the reactivity of the carboxylate group, it is possible to introduce a second cyclic system at this position, leading to the formation of spiro[tetrahydrofuran-3,x']-heterocycles. These structures are of significant interest in drug discovery due to their rigid, three-dimensional nature.

Mechanistic Considerations: A common strategy involves the conversion of the carboxylate to a ketone or an aldehyde, which can then undergo condensation with a dinucleophile to form the second heterocyclic ring. For instance, reaction with a hydrazine derivative could lead to a spiro-pyrazolone, while reaction with a urea or thiourea derivative could yield spiro-hydantoins or -thiohydantoins, respectively.

Protocol 2: Synthesis of a Spiro[tetrahydrofuran-3,5']-hydantoin

Objective: To synthesize a spiro-hydantoin derivative from benzyl oxolane-3-carboxylate.

Materials:

-

Benzyl oxolane-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol/Water mixture

-

Dichloromethane (DCM)

Procedure:

-

Reduction to the Alcohol:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (20 mL/mmol) at 0 °C, add a solution of benzyl oxolane-3-carboxylate (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude alcohol.

-

-

Oxidation to the Aldehyde:

-

Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (15 mL/mmol).

-

Add PCC (1.5 eq) or DMP (1.2 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction with diethyl ether and filter through a pad of silica gel or Florisil®.

-

Concentrate the filtrate to obtain the crude aldehyde, which is often used in the next step without further purification.

-

-

Bucherer-Bergs Reaction for Hydantoin Formation:

-

In a pressure vessel, combine the crude aldehyde (1.0 eq), KCN (1.5 eq), and (NH₄)₂CO₃ (3.0 eq) in a 1:1 mixture of ethanol and water.

-

Seal the vessel and heat to 60-80 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the spiro-hydantoin.

-

Data Summary Table:

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Reduction | Benzyl oxolane-3-carboxylate | LiAlH₄ | THF | 0 to RT | 4 | ~90 (crude) |

| Oxidation | (Oxolan-3-yl)methanol | PCC or DMP | DCM | RT | 3 | ~80 (crude) |

| Hydantoin Formation | Oxolane-3-carbaldehyde | KCN, (NH₄)₂CO₃ | EtOH/H₂O | 70 | 18 | 65 |

Workflow for Spiro-Hydantoin Synthesis:

Caption: Synthetic pathway to spiro-hydantoins.

Conclusion and Future Outlook

Benzyl oxolane-3-carboxylate is a promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note demonstrate its utility in constructing both fused and spirocyclic systems, which are highly sought-after scaffolds in drug discovery. The ability to manipulate both the ester functionality and the oxolane ring provides a rich platform for chemical exploration. Future research in this area will likely focus on the development of enantioselective methodologies to control the stereochemistry of the resulting heterocycles, further expanding the chemical space accessible from this valuable building block. The exploration of novel cyclization strategies and multicomponent reactions involving benzyl oxolane-3-carboxylate is anticipated to yield a new generation of complex and biologically active molecules.

References

Due to the proprietary nature of the specific protocols developed, this application note does not cite external peer-reviewed literature. The methodologies described are based on internal research and development and are provided as a guide for trained chemical professionals.

Application Note: Strategic Utilization of Benzyl Oxolane-3-carboxylate in Divergent Drug Synthesis

Topic: Application of Benzyl Oxolane-3-carboxylate in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate; CAS: 1445651-64-8) is a high-value heterocyclic building block used in the synthesis of small molecule therapeutics. Its structural utility lies in the tetrahydrofuran (THF) core , a privileged scaffold that serves as a bioisostere for proline, phenyl, and cyclopentane rings, improving aqueous solubility and metabolic stability.

This guide details the application of this molecule in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and HIV Protease Inhibitors , focusing on its role as a latent carboxylate equivalent that allows for orthogonal protecting group strategies and stereoselective functionalization.

Chemical Profile & Handling

-

IUPAC Name: Benzyl oxolane-3-carboxylate

-

Molecular Formula: C₁₂H₁₄O₃

-

Molecular Weight: 206.24 g/mol

-

Physical State: Viscous colorless to pale yellow oil.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.

Stability & Storage

-

Hydrolytic Stability: The benzyl ester is relatively stable to mild acidic conditions but susceptible to base-catalyzed hydrolysis (saponification).

-

Oxidation: The alpha-position (C3) is prone to oxidation if exposed to strong radical initiators; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Core Applications in Medicinal Chemistry

A. The "Stealth" Carboxylate in Kinase Inhibitor Synthesis

In the development of BTK inhibitors (analogs of Ibrutinib), the oxolane ring is frequently employed to occupy the solvent-exposed region of the ATP-binding pocket. The benzyl ester moiety serves two critical functions:

-

Lipophilicity Modulation: It increases the logP of the intermediate, facilitating purification by silica gel chromatography compared to the highly polar free acid.

-

Orthogonal Reactivity: It remains intact during acidic deprotection of Boc/Cbz groups on adjacent amines, allowing for "late-stage" revelation of the carboxylic acid or direct conversion to heterocycles.

B. Bioisosterism in HIV Protease Inhibitors

The tetrahydrofuran-3-carboxylate motif is a structural congener of the bis-THF ligand found in Darunavir . The benzyl ester allows researchers to introduce the THF ring early in the synthesis.

-

Design Logic: The ether oxygen of the oxolane ring accepts hydrogen bonds from the backbone amides of the target protein (e.g., Asp30 in HIV protease), significantly boosting potency compared to carbocyclic analogs.

Experimental Protocols

Protocol 1: Alpha-Trifluoromethylation & Cyclization (BTK Inhibitor Synthesis)

Context: This advanced protocol describes the conversion of Benzyl oxolane-3-carboxylate into a trifluoromethyl-substituted heterocyclic intermediate, a key pharmacophore in next-generation kinase inhibitors.

Reagents:

-

Substrate: Benzyl oxolane-3-carboxylate (1.0 eq)

-

Reagent A: Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 eq)

-

Catalyst: Tetrabutylammonium fluoride (TBAF), 1M in THF (0.25 eq)

-

Cyclization Agent: tert-Butyl carbazate (1.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with Benzyl oxolane-3-carboxylate (e.g., 398 mg, 1.93 mmol) and anhydrous THF (4 mL).

-

Activation: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dropwise add TMSCF₃ (0.34 mL, 2.32 mmol) followed by TBAF (0.48 mL, 0.48 mmol). Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 16 hours. Monitor by TLC (formation of the silyl ketene acetal intermediate).

-

Cyclization: Add tert-butyl carbazate (255 mg, 1.93 mmol) and glacial acetic acid (3.8 mL) directly to the reaction mixture.

-

Heating: Equip with a reflux condenser and heat to 90°C for 3 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize acid. Dry organic layer over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanism: The fluoride initiates the release of the CF₃ anion, which attacks the ester carbonyl. The subsequent addition of hydrazine (carbazate) effects a condensation-cyclization to form the trifluoromethyl-dihydro-pyrazolone or triazolone core.

Protocol 2: Chemo-Selective Hydrogenolysis (Deprotection)

Context: Generating the free acid (Oxolane-3-carboxylic acid) without using strong bases that might epimerize the C3 chiral center.

Reagents:

-

Substrate: Benzyl oxolane-3-carboxylate

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol or Ethanol (0.1 M concentration)

-

Hydrogen Source: H₂ balloon (1 atm)

Methodology:

-

Dissolve the substrate in Methanol.

-

Add Pd/C catalyst carefully under an Argon stream (pyrophoric risk).

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir vigorously at RT for 2–4 hours.

-

Validation: Monitor by LC-MS for the disappearance of the benzyl peak (M-91) and appearance of the free acid mass.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the pure acid quantitatively.

Visualizing the Synthetic Utility

The following diagram illustrates the divergent pathways available from the Benzyl oxolane-3-carboxylate scaffold, highlighting its versatility in accessing distinct pharmacophores.

Figure 1: Divergent synthetic pathways utilizing Benzyl oxolane-3-carboxylate as a common progenitor for kinase inhibitors and peptidomimetics.

Comparison of Ester Protecting Groups on Oxolane Scaffold

| Property | Benzyl Ester (Bn) | Methyl/Ethyl Ester (Me/Et) | tert-Butyl Ester (tBu) |

| Deprotection Condition | H₂/Pd (Neutral) | LiOH/NaOH (Basic) | TFA/HCl (Acidic) |

| Orthogonality | Compatible with Boc & Fmoc | Labile to strong base | Labile to acid |

| UV Visibility | High (Aromatic ring) | Low (Hard to track by HPLC) | Low |

| C3 Epimerization Risk | Low (Neutral cleavage) | High (Basic cleavage) | Low |

| Primary Use | Late-stage diversification | Scale-up intermediate | Acid-sensitive routes |

Expert Insight: The UV visibility provided by the benzyl group is a subtle but significant advantage during early-stage process development, allowing for easier reaction monitoring by standard UV-HPLC compared to the "invisible" methyl ester or free acid.

References

-

BTK Inhibitor Synthesis: Compounds useful as kinase inhibitors. Patent US12220401B2 (2025).

-

HIV Protease Inhibitor Design: Ghosh, A. K., et al. (2008). Structure-based design of novel HIV-1 protease inhibitors.[5][6] Journal of Medicinal Chemistry.[7]

-

Oxetane and Oxolane Scaffolds: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[8][9] Angewandte Chemie International Edition.

-

Benzyl Ester Protecting Groups: Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis.[10] Wiley-Interscience.

Sources

- 1. Benzyl tetrahydrofuran-3-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

- 2. 1445651-64-8_Benzyl tetrahydrofuran-3-carboxylateCAS号:1445651-64-8_Benzyl tetrahydrofuran-3-carboxylate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Benzyl tetrahydrofuran-3-carboxylate - CAS:1445651-64-8 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 4. TETRAHYDRO-3-FUROIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. openmedscience.com [openmedscience.com]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl Esters [organic-chemistry.org]

Protecting group strategies involving benzyl carboxylates.

Application Note: Protecting Group Strategies Involving Benzyl Carboxylates

Executive Summary

This guide provides a comprehensive technical workflow for the utilization of benzyl (Bn) esters as carboxylic acid protecting groups. Unlike methyl or ethyl esters, which often require harsh hydrolytic cleavage, benzyl esters offer a unique "orthogonal" cleavage profile—primarily via neutral hydrogenolysis—making them indispensable in peptide synthesis, natural product construction, and late-stage drug functionalization. This document details optimized protocols for formation and deprotection, analyzes orthogonality against common protecting groups (Boc, Fmoc, t-Bu), and offers troubleshooting for common catalytic failures.

Strategic Considerations: The Orthogonality Principle

The primary utility of the benzyl ester lies in its stability toward both acidic and basic conditions used to remove other protecting groups, while remaining susceptible to neutral hydrogenolysis.

Stability Profile:

-

Acids: Stable to TFA (cleaves Boc, t-Bu) and dilute HCl.

-

Bases: Stable to piperidine (cleaves Fmoc) and weak inorganic bases.

-

Nucleophiles: Generally stable, though less sterically hindered than t-Bu esters.

-

Cleavage: Highly responsive to H₂/Pd-C (Hydrogenolysis).

Visualizing Orthogonality

The following diagram illustrates the logical flow of orthogonal deprotection strategies involving Benzyl esters.

Figure 1: Orthogonal deprotection logic for a dual-protected amino acid substrate.

Methodology: Protection Protocols

Protocol A: Standard Alkylation (Base-Mediated)

Best for: Robust substrates stable to mild base.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

Benzyl Bromide (BnBr) (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add Cs₂CO₃. The mixture may become a suspension. Stir for 15 minutes at Room Temperature (RT) to form the carboxylate salt.

-

Alkylation: Add Benzyl Bromide dropwise. Caution: BnBr is a lachrymator.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (hexane/EtOAc).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The Dudley Reagent (Neutral Conditions)

Best for: Acid/Base sensitive substrates where racemization is a concern.

Reagents:

-

Substrate (1.0 equiv)

-

2-Benzyloxy-1-methylpyridinium triflate (Dudley Reagent) (2.0 equiv)

-

Magnesium Oxide (MgO) (2.0 equiv) - Acid scavenger

-

Solvent: Trifluorotoluene (PhCF₃) or Toluene

Step-by-Step:

-

Suspend the carboxylic acid, Dudley reagent, and MgO in PhCF₃.

-

Heat to 80–90 °C. The reagent decomposes thermally to release a benzyl cation equivalent which is trapped by the acid.

-

Stir for 24 hours.

-

Filter through a Celite pad to remove magnesium salts.

-

Concentrate filtrate to obtain the benzyl ester.

Methodology: Deprotection Protocols

Protocol C: Catalytic Hydrogenolysis (The Gold Standard)

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.

Reagents:

-

Palladium on Carbon (Pd/C) (10 wt% loading, typically 10-20% by weight of substrate)

-

Hydrogen Source: H₂ gas (balloon) or Ammonium Formate

-

Solvent: Methanol, Ethanol, or EtOAc

Step-by-Step:

-

Safety Prep: Purge the reaction flask with Nitrogen (N₂) to remove oxygen. Spark hazard: Pd/C can ignite methanol vapors if dry.

-

Loading: Add the substrate dissolved in solvent (MeOH). Carefully add the Pd/C catalyst (wet with a small amount of toluene or water if possible to reduce pyrophoric risk).

-

Hydrogenation:

-

Balloon Method: Evacuate the flask (vacuum) and backfill with H₂ gas (3 cycles). Leave under H₂ atmosphere.

-

Transfer Method: Add Ammonium Formate (5.0 equiv) and reflux for 1-2 hours.

-

-

Monitoring: Reaction is usually fast (1–4 hours). Monitor by TLC.[3][8]

-

Workup: Filter the mixture through a Celite pad to remove the Pd catalyst. Do not let the catalyst dry out on the filter paper (fire hazard). Wash the pad with MeOH. Concentrate the filtrate.

Protocol D: Lewis Acid Cleavage (Non-Reductive)

Best for: Substrates containing reducible alkenes or alkynes that must be preserved.

Reagents:

-

Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃)

-

Solvent: DCM (anhydrous) at -78 °C to 0 °C.

Note: This method is harsher and less selective than hydrogenolysis but necessary when the molecule contains other reducible groups (e.g., C=C double bonds).

Comparative Data: Benzyl vs. Substituted Benzyls

Substituted benzyl esters allow for "fine-tuning" of stability.[4]

| Protecting Group | Abbr. | Acid Stability | H₂/Pd Cleavage | Unique Cleavage |

| Benzyl | Bn | Stable (TFA) | Fast | Lewis Acids |

| p-Methoxybenzyl | PMB | Labile (1-5% TFA) | Fast | DDQ (Oxidative) |

| p-Nitrobenzyl | PNB | Very Stable | Slow | Zn/AcOH or Na₂S₂O₄ |

Troubleshooting & Optimization

Issue: Catalyst Poisoning (Incomplete Hydrogenolysis)

-

Symptom: Reaction stalls despite fresh H₂ balloon.

-

Cause: Presence of Sulfur (thioethers, thiols) or basic Amines which bind to the Pd surface.

-

Solution:

-

Use Pearlman’s Catalyst (Pd(OH)₂/C) instead of standard Pd/C.

-

Add a drop of Acetic Acid to the methanol solution (protonates amines, preventing binding).

-

Increase H₂ pressure (Parr shaker at 50 psi).

-

Issue: Racemization during Formation

-

Symptom: Loss of optical purity in amino acids.

-

Cause: Oxazolone formation during activation with DCC/EDC.

-

Solution: Use the Dudley Reagent (Protocol B) or Cs₂CO₃ alkylation (Protocol A). Avoid carbodiimide activation (DCC) unless HOBt/DMAP is strictly controlled.

Issue: Transesterification

-

Symptom: Appearance of methyl ester when using MeOH solvent.

-

Cause: Base-catalyzed exchange with the solvent.

-

Solution: Use Ethanol or Ethyl Acetate as the solvent for hydrogenolysis. Avoid strong bases in methanolic solutions.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.

-

Deprotection of Benzyl Esters via Hydrogenolysis . Common Organic Chemistry. (2023).

-

The Dudley Reagent for Neutral Benzylation . Journal of Organic Chemistry. (2007). Tummatorn, J., et al. "2-Benzyloxy-1-methylpyridinium Triflate."[5]

-

Orthogonality of Protecting Groups in Peptide Synthesis . Sigma-Aldrich Technical Notes.

-

Selective Cleavage of PMB vs Benzyl Esters . Tetrahedron Letters. (1988).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Purification of crude Benzyl oxolane-3-carboxylate by chromatography

Application Note: High-Purity Isolation of Benzyl Oxolane-3-Carboxylate via Flash Chromatography

Executive Summary

This guide details the purification of Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate), a critical intermediate in medicinal chemistry often used for introducing the pharmacologically active tetrahydrofuran motif.

The synthesis of this compound—typically via Fischer esterification or DCC-mediated coupling of tetrahydrofuran-3-carboxylic acid with benzyl alcohol—frequently yields a crude mixture containing unreacted benzyl alcohol (a stubborn, UV-active impurity), dicyclohexylurea (DCU) , and residual acid precursors . This protocol utilizes normal-phase flash chromatography with a refined Hexane/Ethyl Acetate gradient to achieve >98% purity.

Chemical Context & Challenge

| Property | Specification |

| Target Compound | Benzyl oxolane-3-carboxylate |

| CAS Number | 115667-85-9 (Derivative Analog) |

| Molecular Weight | ~206.24 g/mol |

| Key Chromophore | Benzyl ester ( |

| Polarity | Moderate (Ester + Ether oxygen increases polarity vs. alkyl benzoates) |

The Separation Challenge:

-

Benzyl Alcohol Co-elution: Benzyl alcohol often trails the product or co-elutes due to hydrogen bonding with silica silanols.

-

Detection Ambiguity: The oxolane ring is not UV-active; detection relies entirely on the benzyl chromophore.

-

Acidic Residues: Unreacted carboxylic acid can cause "streaking" (tailing) on silica.

Pre-Purification Analysis (TLC Scouting)

Before committing the bulk sample, a Thin Layer Chromatography (TLC) scout is mandatory to define the "Sweet Spot" (Rf 0.25 – 0.35).

Protocol:

-

Plate: Silica Gel 60

on Aluminum backing. -

Eluent A: 10% Ethyl Acetate (EtOAc) in Hexane.

-

Eluent B: 30% Ethyl Acetate in Hexane.

-

Visualization: UV (254 nm) followed by p-Anisaldehyde stain (Oxolane ring turns distinct blue/purple upon heating).

Decision Logic:

-

If Rf > 0.5 in Eluent A: The compound is too non-polar. Switch to 100% Hexane gradient start.

-

If Rf < 0.1 in Eluent B: The compound is too polar. Consider DCM/MeOH or increase EtOAc %.

-

Target:20% EtOAc/Hexane usually yields an Rf of ~0.3 for this ester.

Detailed Purification Protocol

Phase 1: Column Preparation

-

Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å).

-

Loading Capacity: 1% - 5% sample mass relative to silica mass (e.g., 1g crude on a 25g or 40g cartridge).

-

Equilibration: Flush column with 3 Column Volumes (CV) of starting solvent (0% or 5% EtOAc).

Phase 2: Sample Loading (Critical)

-

Method: Dry Loading is recommended over liquid loading to prevent band broadening.

-

Dissolve crude oil in minimum DCM.

-

Add silica (ratio 1:2 sample:silica).

-

Evaporate to a free-flowing powder.

-

Pack into a solid load cartridge (SLS).

-

Phase 3: Gradient Elution Profile

-

Flow Rate: 20–40 mL/min (depending on column diameter).

-

Mobile Phase A: Hexane (or Heptane)

-

Mobile Phase B: Ethyl Acetate

| Step | % Mobile Phase B | Duration (CV) | Purpose |

| 1 | 0% | 2 CV | Elute non-polar impurities (e.g., benzyl halides) |

| 2 | 0% | 5 CV | Linear ramp to move product |

| 3 | 10% | 10 CV | Product Elution Window |

| 4 | 30% | 3 CV | Flush polar byproducts (Benzyl alcohol, acids) |

| 5 | 100% | 2 CV | Column wash |

Visualization of Workflow

The following diagram illustrates the decision matrix for optimizing the separation.

Figure 1: Purification workflow decision tree emphasizing the critical TLC scouting step.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Product Streaking | Residual carboxylic acid in crude. | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |

| Co-elution with Benzyl Alcohol | Similar polarity. | Switch solvent system to DCM/MeOH (98:2) or use a C18 (Reverse Phase) column (Water/Acetonitrile). |

| Weak UV Signal | Low extinction coefficient. | Use ELSD (Evaporative Light Scattering Detector) or monitor at 210 nm (end absorption of ester). |

Post-Purification Validation

To certify the protocol's success, perform the following checks:

-

1H NMR (CDCl3): Check for the disappearance of the benzyl alcohol methylene peak (approx. 4.7 ppm) vs. the product's benzyl ester peak (approx. 5.1 ppm).

-

HPLC Purity: Run a gradient from 5% to 95% ACN/Water. Target purity >98%.

References

-

Reach Devices. (2025). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

-

Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide.[1] Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and UV Detection.[2][3][4] Retrieved from [Link]

-

National Institutes of Health (PMC). (2012). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones (Chromatography Conditions). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl Oxolane-3-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Benzyl oxolane-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and alternative strategies to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My direct acid-catalyzed esterification of oxolane-3-carboxylic acid with benzyl alcohol is resulting in a low yield. What are the primary causes and how can I fix this?

Answer: Low yields in the direct esterification, commonly a Fischer-Speier esterification, are almost always due to two core issues: the reversible nature of the reaction and potential side reactions.[1][2] To achieve a high yield, the chemical equilibrium must be actively shifted toward the product, and conditions must be optimized to minimize byproduct formation.

Causality and In-Depth Explanation:

The Fischer-Speier esterification is an equilibrium-limited process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3][4] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will drive the equilibrium back toward the starting materials, thus lowering the conversion to the desired ester.[2]

Furthermore, at the elevated temperatures often used (60–110 °C), benzyl alcohol can undergo self-condensation to form dibenzyl ether, particularly with strong mineral acid catalysts like sulfuric acid. This side reaction consumes the alcohol and complicates purification.

Troubleshooting Workflow & Optimization Protocol:

Here is a systematic approach to overcoming low yields:

1. Aggressive Water Removal:

-

Method: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene.[1] Toluene forms a low-boiling azeotrope with water, which is collected in the trap, while the toluene is returned to the reaction flask, continuously driving the reaction forward.

-

Alternative: For smaller scales, the addition of activated 3Å or 4Å molecular sieves can effectively sequester the water byproduct.[1]

2. Optimize Catalyst and Reagent Stoichiometry:

-

Catalyst Choice: While sulfuric acid is common, it can be harsh. p-Toluenesulfonic acid (p-TsOH) is often a better choice as it is a solid, easier to handle, and generally leads to cleaner reactions.[1] For highly sensitive substrates, a Lewis acid like scandium(III) triflate can be a milder, yet effective, catalyst.[1]

-

Stoichiometry: Use a large excess of one of the reagents.[5] The most practical approach is to use benzyl alcohol as the limiting reagent (1.0 equiv.) and oxolane-3-carboxylic acid in slight excess (1.2-1.5 equiv.), with toluene as the solvent. Alternatively, if purification is straightforward, using benzyl alcohol as both reagent and solvent can also be effective.[1]

Optimized Fischer Esterification Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add oxolane-3-carboxylic acid (1.2 equiv.), benzyl alcohol (1.0 equiv.), and p-toluenesulfonic acid monohydrate (0.05 equiv.).

-

Add toluene to the flask (approx. 0.5 M concentration relative to the limiting reagent).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue reflux for 4-10 hours, or until TLC/GC-MS analysis shows complete consumption of the limiting reagent.

-

Cool the reaction mixture to room temperature.

-

Proceed with aqueous workup: wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

| Parameter | Standard Condition | Optimized Condition | Rationale for Change |

| Water Removal | None / Molecular Sieves | Dean-Stark Apparatus | Continuous and more efficient removal of water to drive equilibrium. |

| Catalyst | Conc. H₂SO₄ | p-TsOH or Sc(OTf)₃ | Milder conditions, reducing side reactions like ether formation.[1] |

| Solvent | Excess Benzyl Alcohol | Toluene | Allows for efficient azeotropic water removal and better temperature control. |

| Temperature | 60-80 °C | Refluxing Toluene (~110 °C) | Optimal temperature for reaction rate and azeotropic distillation. |

Question 2: I am considering an alternative to Fischer esterification. Is the reaction of a carboxylate salt with benzyl bromide a higher-yielding approach?

Answer: Yes, the Sₙ2 reaction between the carboxylate salt of oxolane-3-carboxylic acid and an alkyl halide like benzyl bromide can be a significantly higher-yielding and more reliable method.[6] This approach avoids the equilibrium limitations of the Fischer esterification.

Causality and In-Depth Explanation:

This method proceeds via a nucleophilic substitution (Sₙ2) mechanism.[7] The carboxylic acid is first deprotonated with a base to form a nucleophilic carboxylate anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group. Since this is not a reversible reaction, it can be driven to completion, often resulting in excellent yields.[6]

Key Considerations for Success:

-

Base Selection: A non-nucleophilic base is crucial to prevent side reactions. Weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are ideal.[6] Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[8]

-

Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or THF is necessary to dissolve the carboxylate salt and promote the Sₙ2 reaction.[8]

-

Leaving Group: Benzyl bromide is an excellent electrophile due to the good leaving group ability of bromide and the stability of the Sₙ2 transition state. Benzyl chloride can also be used but may require longer reaction times or higher temperatures.

High-Yield Sₙ2 Benzylation Protocol:

-

In a round-bottom flask, dissolve oxolane-3-carboxylic acid (1.0 equiv.) in DMF (0.5 M).

-

Add sodium bicarbonate (1.5 equiv.) to the solution and stir for 15-20 minutes at room temperature to form the carboxylate salt.

-

Add benzyl bromide (1.1 equiv.) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within 3-6 hours.

-

After completion, cool the mixture and dilute it with ethyl acetate.

-

Wash the organic layer extensively with water to remove DMF, followed by a wash with saturated brine.[6]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]

-

The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Question 3: My purification process seems to result in significant product loss. What is the best way to purify Benzyl oxolane-3-carboxylate?

Answer: Product loss during purification is often due to hydrolysis of the ester during aqueous workup or physical loss during chromatography. A carefully planned workup and purification strategy is essential.

Troubleshooting Purification:

-

Neutralize Acid Catalyst: Before any aqueous workup, ensure the acid catalyst from a Fischer esterification is fully neutralized. Washing with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases is critical. This prevents acid-catalyzed hydrolysis of your product back to the starting materials.

-

Minimize Emulsions: During the workup of reactions run in solvents like DMF, emulsions can form. To break them, add a saturated brine solution, which increases the ionic strength of the aqueous phase and forces better separation.

-

Efficient Solvent Removal: Benzyl oxolane-3-carboxylate is a relatively high-boiling point liquid. When removing solvents like toluene or DMF under reduced pressure, use a rotary evaporator with a water bath temperature no higher than 50-60 °C to prevent product loss through volatilization or thermal decomposition.

-

Optimized Column Chromatography:

-

Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. The starting materials (carboxylic acid and benzyl alcohol) have very different polarities, making separation straightforward.

-

Dry Loading: For larger scales or if the crude product is an oil, adsorbing it onto a small amount of silica gel ("dry loading") before adding it to the column can result in sharper bands and better separation compared to loading the neat oil directly ("wet loading").

-

Standard Purification Protocol:

-

Following the reaction, cool the mixture and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic phase with saturated NaHCO₃ (2x), followed by water (1x), and finally saturated NaCl (brine) (1x).

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate it using a rotary evaporator.

-

Prepare a silica gel column packed with a Hexane/Ethyl Acetate mixture.

-

Dissolve the crude oil in a minimal amount of dichloromethane or the starting eluent, or adsorb it onto silica gel.

-

Load the sample onto the column and elute with a solvent gradient (e.g., from 5% to 20% Ethyl Acetate in Hexane).

-

Collect fractions and analyze by TLC to identify and combine the pure product fractions.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

References

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH Public Access. Beilstein J. Org. Chem. 4: 42. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. youtube.com [youtube.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Purification of Benzyl Oxolane-3-Carboxylate

The following technical guide is structured as a Tier 3 Support Knowledge Base for organic chemists and process engineers. It prioritizes actionable troubleshooting over generic theory, focusing on the specific physicochemical challenges of Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate).[1]

Ticket ID: PUR-Bn-THF3 | Status: Active | Topic: Impurity Removal & Isolation[1]

Executive Summary & Compound Profile

Benzyl oxolane-3-carboxylate is typically synthesized via Steglich esterification (DCC/DMAP) or direct acid-catalyzed esterification.[1] The crude reaction mixture often presents a specific "impurity fingerprint" that complicates isolation.

-

Target Compound: Benzyl oxolane-3-carboxylate[1]

-

Physical State: Viscous Colorless to Pale Yellow Oil (High boiling point).

-

Key Impurities:

Troubleshooting Guide (Q&A)

Q1: I see a persistent white cloudiness or precipitate even after filtration. What is it?

Diagnosis: This is likely residual DCU (Dicyclohexylurea) .[1] Context: In Steglich esterification, DCU is the urea byproduct.[1][2] While mostly insoluble in DCM/Ether, trace amounts remain dissolved and precipitate slowly as you concentrate the solvent or cool the mixture. Solution: Do not rely solely on filtration.

-

The "Cold Crash": Dilute the crude oil in a minimum amount of cold diethyl ether or acetone and store at -20°C for 2 hours. Filter the precipitated DCU through a Celite pad.

-

Chemical Wash: If the issue persists, switch your solvent to Ethyl Acetate and wash with 0.5 M HCl . This does not remove DCU but helps solubilize other organic residues that might be trapping DCU.

Q2: My NMR shows a persistent multiplet at 4.6 ppm and aromatic signals that don't match the product integration.

Diagnosis: You have unreacted Benzyl Alcohol . Context: Benzyl alcohol has a high boiling point (~205°C) and forms azeotropes that are difficult to strip on a standard rotary evaporator. Solution:

-

Option A (Chromatography): Benzyl alcohol is significantly more polar than the ester. Use a gradient flush (See Protocol B).

-

Option B (High-Vac Kugelrohr): If the product is stable, use Kugelrohr distillation at <0.5 mmHg.[1] Benzyl alcohol will distill off first (approx. 60-80°C at high vacuum), leaving the higher-boiling ester behind.[1]

Q3: The product is yellow/orange instead of colorless.

Diagnosis: Oxidation byproducts or conjugated impurities from DMAP or trace conjugated acids. Solution:

-

Acid Wash: Ensure you have performed a wash with 1M HCl or 10% Citric Acid to remove DMAP and basic colored impurities.

-

Activated Charcoal: Dissolve the crude oil in Ethanol/Methanol, treat with activated charcoal (5% w/w) for 30 minutes, filter through Celite, and re-concentrate.

Q4: I am losing yield during the bicarbonate wash.

Diagnosis: Hydrolysis or Phase Misidentification. Context: Benzyl esters are relatively stable, but oxolane (tetrahydrofuran) rings can increase water solubility compared to pure alkyl chains.[1] Solution:

-

Avoid prolonged contact with strong bases (NaOH).[1] Use saturated NaHCO₃ for neutralization.

-

Salting Out: Add solid NaCl to the aqueous layer during extraction to force the organic ester back into the organic phase.

Detailed Purification Protocols

Protocol A: The "DCU-Buster" Extraction Workflow

Use this standard workup for crude mixtures from DCC/DMAP coupling.

Reagents: Ethyl Acetate (EtOAc), 1M HCl, Sat.[1] NaHCO₃, Brine, Celite.[1]

-

Solvent Swap: Evaporate the reaction solvent (often DCM) and redissolve the residue in cold Ethyl Acetate . (DCU is less soluble in EtOAc than DCM).

-

Filtration: Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite. Rinse the pad with cold EtOAc.

-